molecular formula C21H18N2O5S B11453531 7-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

7-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11453531
M. Wt: 410.4 g/mol
InChI Key: FTXSGHSSIOCCEA-UHFFFAOYSA-N
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Description

“7-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a thiazolo[4,5-b]pyridine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one” typically involves multi-step organic reactions. The starting materials often include substituted benzodioxoles and methoxyphenyl derivatives. Key steps may involve:

    Cyclization reactions: to form the thiazolo[4,5-b]pyridine core.

    Methoxylation: reactions to introduce methoxy groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch processing: for precise control over reaction conditions.

    Catalysis: to enhance reaction rates and selectivity.

    Purification techniques: such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the pyridinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel heterocyclic compounds: Used as intermediates in the synthesis of other complex molecules.

    Catalysis: As ligands in catalytic processes.

Biology

    Biological activity studies: Investigated for potential antimicrobial, antiviral, and anticancer properties.

Medicine

    Drug development: Explored as potential therapeutic agents due to their biological activities.

Industry

    Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for “7-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one” would depend on its specific biological target. Generally, such compounds may:

    Interact with enzymes: Inhibiting or activating specific enzymes.

    Bind to receptors: Modulating receptor activity.

    Affect cellular pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridines: Compounds with similar core structures.

    Benzodioxoles: Compounds with similar aromatic ring systems.

Uniqueness

    Structural complexity: The combination of methoxy groups and the thiazolo[4,5-b]pyridine core makes it unique.

    Biological activity: Its specific substitution pattern may confer unique biological properties.

Properties

Molecular Formula

C21H18N2O5S

Molecular Weight

410.4 g/mol

IUPAC Name

7-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H18N2O5S/c1-25-13-5-3-11(4-6-13)18-19-21(29-23-18)14(9-17(24)22-19)12-7-15(26-2)20-16(8-12)27-10-28-20/h3-8,14H,9-10H2,1-2H3,(H,22,24)

InChI Key

FTXSGHSSIOCCEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC3=C2NC(=O)CC3C4=CC5=C(C(=C4)OC)OCO5

Origin of Product

United States

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